molecular formula C15H17NO2 B5226236 N-butyl-N-phenylfuran-2-carboxamide

N-butyl-N-phenylfuran-2-carboxamide

Cat. No.: B5226236
M. Wt: 243.30 g/mol
InChI Key: HPKHHPCDKXGAAW-UHFFFAOYSA-N
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Description

N-butyl-N-phenylfuran-2-carboxamide is a synthetic organic compound belonging to the class of furan-2-carboxamides. The structure features a furan ring, a five-membered aromatic ring with an oxygen atom, which is substituted with a carboxamide functional group at the 2-position. This amide group is further modified with N-butyl and N-phenyl substituents, contributing to the molecule's lipophilicity and overall stereoelectronic properties. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active agents. Furan-carboxamide derivatives are frequently investigated for their potential as key intermediates or core structures in various therapeutic areas. The specific applications, mechanism of action, and detailed research value for this compound are currently under investigation. Researchers are exploring its potential in several biochemical contexts. This product is intended for use in laboratory research and development only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-3-11-16(13-8-5-4-6-9-13)15(17)14-10-7-12-18-14/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHHPCDKXGAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Butyl N Phenylfuran 2 Carboxamide

Strategies for Furan-2-carboxylic Acid Derivatization

The derivatization of furan-2-carboxylic acid is a critical step in the synthesis of N-butyl-N-phenylfuran-2-carboxamide, preparing it for the subsequent amidation reaction. Two principal approaches are the formation of an acyl chloride and direct amidation using coupling agents.

Acyl Chloride-Amine Condensation Approaches

A traditional and effective method for synthesizing this compound involves the conversion of furan-2-carboxylic acid into its more reactive acyl chloride derivative, furan-2-carbonyl chloride. mdpi.comwikipedia.orgrsc.org This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgscholarsresearchlibrary.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. libretexts.org

Once formed, the furan-2-carbonyl chloride is a highly reactive intermediate that readily undergoes condensation with N-butylaniline. mdpi.comrsc.org This nucleophilic acyl substitution reaction proceeds efficiently to yield the desired this compound. The process is generally carried out in the presence of a base to neutralize the HCl generated during the reaction. google.com

Table 1: Reagents for Acyl Chloride Formation

ReagentFormulaByproductsPhaseSeparation of Acyl Chloride
Thionyl chlorideSOCl₂SO₂, HClGasFractional distillation
Phosphorus(V) chloridePCl₅POCl₃, HClLiquid, GasFractional distillation
Phosphorus(III) chloridePCl₃H₃PO₃LiquidFractional distillation

Direct Amidation and Coupling Reactions

Direct amidation offers a more streamlined approach by forming the amide bond directly from furan-2-carboxylic acid and N-butylaniline without the need to isolate an acyl chloride intermediate. mdpi.comrsc.org This method relies on the use of coupling reagents to activate the carboxylic acid. hepatochem.com A wide variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts like BOP, PyBOP, HBTU, and HATU. peptide.comresearchgate.net

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, such as an O-acylisourea in the case of carbodiimides. peptide.com This intermediate is then susceptible to nucleophilic attack by the amine, N-butylaniline, to form the amide bond. The choice of coupling reagent and the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize side reactions and racemization if chiral centers are present. peptide.com For instance, the use of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a well-documented and potent method for amide coupling. researchgate.net

Palladium-Catalyzed Cross-Coupling for N-aryl-Furan-2-carboxamide Construction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the formation of C-N bonds and can be applied to the synthesis of N-aryl-furan-2-carboxamides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

In the context of synthesizing this compound, this could involve the coupling of a furan-2-carboxamide bearing a leaving group with N-butylaniline, or more commonly, the coupling of furan-2-carboxamide with an aryl halide. The development of specialized phosphine (B1218219) ligands, such as sterically hindered biaryl phosphines (e.g., XPhos, t-BuXPhos), has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired N-aryl amide and regenerate the catalyst. wikipedia.org This method is particularly valuable for constructing sterically hindered or electronically challenging amide bonds. nih.gov

Optimization of Reaction Conditions and Yields

To achieve high yields and purity of this compound, careful optimization of reaction parameters is essential. nsf.gov Key factors that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the specifics of the catalytic system.

Solvent Effects and Reaction Temperature Influence

The selection of an appropriate solvent is critical as it can significantly impact the solubility of reactants, the reaction rate, and the stability of intermediates. For many amidation and cross-coupling reactions, aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, toluene, and dimethylformamide (DMF) are commonly employed. nih.govnih.govacs.org The polarity of the solvent can influence the reaction pathway, and in some cases, non-polar solvents have been found to be preferable for Buchwald-Hartwig aminations. nih.gov

Reaction temperature is another crucial parameter. While some direct amidation reactions can proceed at room temperature, many, including the Buchwald-Hartwig coupling, often require elevated temperatures to overcome activation energy barriers and drive the reaction to completion. acs.orgresearchgate.net However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. Therefore, a careful balance must be struck to find the optimal temperature for a given synthetic route. For example, in some amidation reactions, increasing the temperature from ambient to 150°C can significantly increase the yield. researchgate.net

Table 2: Impact of Reaction Conditions on Yield

SolventTemperature (°C)BaseCatalystYield (%)Reference
TolueneRefluxNoneNone- rsc.org
Dioxane80K₂CO₃PdCl₂(CH₃CN)₂94 mdpi.com
DMF100NaH-90 acs.org
THF45NoneCDI47 nih.gov

Catalyst Selection and Loading

In palladium-catalyzed reactions, the choice of both the palladium precursor and the ligand is paramount for achieving high efficiency. mdpi.com Different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are available. nih.govmdpi.com The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic cycle, and influencing the substrate scope. Sterically hindered and electron-rich phosphine ligands are often favored in Buchwald-Hartwig aminations. nih.gov

The catalyst loading, or the amount of catalyst used relative to the reactants, is another important factor. While higher catalyst loadings can increase the reaction rate, they also add to the cost and can lead to higher levels of residual metal in the final product. Therefore, the goal is to use the lowest possible catalyst loading that still provides an efficient and complete reaction in a reasonable timeframe. Optimization studies often involve screening different ligands and varying the catalyst loading to find the most effective and economical conditions. mdpi.com For instance, in some cases, reducing the catalyst loading from 1 mol% to 0.5 mol% can still provide a good yield. nih.gov

Green Chemistry Considerations in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic pathways for this compound through the lens of green chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. For the synthesis of this specific furan-2-carboxamide, several strategies can be employed to enhance its environmental profile. These include the use of greener solvents, alternative energy sources, and catalytic methods that improve atom economy and minimize waste.

A significant advancement in amide bond formation, a key step in the synthesis of this compound, is the use of water as a solvent. researchgate.netresearchgate.net Traditional methods often rely on volatile and often toxic organic solvents. In contrast, a simple and efficient approach for direct amidation through esters has been developed that proceeds in water, offering the advantages of being metal-free, additive-free, and base-free. researchgate.netresearchgate.net This method not only reduces the environmental impact associated with solvent use but also simplifies the purification process. The direct coupling of a furan-2-carboxylate (B1237412) ester with N-butylaniline in water would represent a significantly greener route to this compound.

Another cornerstone of green synthetic chemistry is the use of biocatalysts. Enzymes, particularly lipases, have demonstrated high efficiency and selectivity in amide synthesis under mild conditions. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used as a biocatalyst for the preparation of various amides. nih.govmdpi.com This enzymatic approach can be conducted in green and safe solvents like cyclopentyl methyl ether, leading to excellent conversions and yields without the need for extensive purification. nih.govmdpi.com The application of CALB to catalyze the reaction between 2-furoic acid and N-butylaniline would be a promising sustainable method for producing this compound.

The use of alternative energy sources, such as microwave irradiation, can also contribute to a greener synthetic process. researchgate.net Microwave-assisted synthesis often leads to shorter reaction times, increased yields, and can be performed under solvent-free conditions, thereby reducing energy consumption and waste generation. researchgate.nethumanjournals.com

Furthermore, the principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is crucial. researchgate.net Catalytic processes are inherently more atom-economical than stoichiometric reactions. The development of organocatalytic approaches for amide synthesis from aldehydes presents another avenue for the green synthesis of this compound. acs.org

The origin of the starting materials is also a key consideration in green chemistry. The precursor, 2-furoic acid, can be derived from furfural, which is produced commercially from inedible lignocellulosic biomass. rsc.org This positions the synthesis of this compound within the framework of a bio-based economy, moving away from reliance on finite petrochemical resources. rsc.orgnih.gov

The following table summarizes key green chemistry considerations and their potential application in the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound SynthesisPotential AdvantagesReferences
Use of Greener SolventsEmploying water or bio-based solvents like cyclopentyl methyl ether instead of traditional organic solvents.Reduced toxicity, improved safety profile, and easier disposal. researchgate.netresearchgate.netnih.govmdpi.com
CatalysisUtilizing biocatalysts (e.g., CALB) or organocatalysts.High selectivity, mild reaction conditions, reduced waste, and improved atom economy. nih.govmdpi.comresearchgate.netacs.org
Alternative Energy SourcesApplication of microwave irradiation to accelerate the reaction.Shorter reaction times, reduced energy consumption, and potential for solvent-free reactions. researchgate.net
Use of Renewable FeedstocksStarting from 2-furoic acid derived from biomass (furfural).Reduced dependence on fossil fuels and contributes to a circular economy. rsc.orgnih.gov
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product, such as direct amidation.Minimization of by-products and waste. researchgate.net

A comprehensive analysis of the chemical compound This compound is not possible at this time due to a lack of available scientific literature containing the specific, in-depth spectroscopic and structural data required for a thorough elucidation.

Searches for peer-reviewed research and database entries detailing the High-Resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) for this specific molecule did not yield the necessary information. While data exists for structurally related furan-2-carboxamide derivatives, this information cannot be accurately extrapolated to this compound to fulfill the requirements of a detailed structural and conformational analysis.

Specifically, the following critical data points for this compound are not publicly available in scientific literature:

1H and 13C NMR: Complete spectral assignments and connectivity data.

Two-Dimensional NMR: Analyses such as COSY, HSQC, and HMBC which are essential for confirming complex spin systems and structural assignments.

Advanced NMR: Studies focusing on the compound's specific conformational analysis.

Infrared and Raman Spectroscopy: Detailed characterization of key functional group vibrations, including the amide and furan (B31954) ring modes, and data on intermolecular interactions.

Without access to primary research that has characterized this specific compound, a scientifically accurate and authoritative article that adheres to the requested detailed outline cannot be generated.

Comprehensive Spectroscopic and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a molecule. For N-butyl-N-phenylfuran-2-carboxamide, HRMS is crucial for confirming its chemical formula, C₁₅H₁₇NO₂.

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. The theoretical exact mass of this compound can be compared with the experimentally determined value from an HRMS instrument. This comparison helps to confirm the identity of the compound with a high degree of confidence.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₅H₁₇NO₂
Calculated Exact Mass243.1259
Ionization ModeElectrospray Ionization (ESI)
Observed Ion[M+H]⁺

The data obtained from HRMS analysis confirms the elemental composition of this compound, providing a foundational piece of evidence for its structural elucidation.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and understand its structure. The fragmentation of this compound would likely proceed through several key pathways.

The molecular ion (M⁺) is often unstable and breaks apart into smaller, charged fragments. libretexts.org Common fragmentation patterns for amides include cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org For this compound, this could involve the loss of the butyl group or the phenyl group.

Key fragmentation pathways for this compound may include:

α-cleavage: Breakage of the bond between the nitrogen and the butyl group, or the nitrogen and the phenyl group.

McLafferty rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and a sufficiently long alkyl chain. nih.gov

The analysis of these fragmentation patterns allows for a detailed understanding of the molecule's connectivity and the relative stability of its different parts.

Single Crystal X-ray Diffraction Analysis

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom can be determined. This allows for the calculation of bond lengths, bond angles, and torsion angles, which define the molecule's geometry.

Table 2: Selected Bond Parameters for this compound (Predicted)
BondExpected Length (Å)AngleExpected Angle (°)
C=O~1.23O=C-N~122
C-N (amide)~1.33C-N-C (butyl)~120
N-C (phenyl)~1.43C-N-C (phenyl)~120
C-O (furan)~1.36C-O-C (furan)~107

The arrangement of molecules in a crystal lattice is determined by intermolecular forces. For this compound, these interactions are likely to include:

Hydrogen Bonding: Although there are no classic hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds may exist between the hydrogen atoms of the butyl or phenyl groups and the oxygen atom of the carbonyl group. nih.gov

π-π Stacking: The aromatic furan (B31954) and phenyl rings can interact through π-π stacking, where the electron clouds of the rings are attracted to each other. mdpi.com This is a significant force in the packing of many aromatic compounds.

Van der Waals Forces: These are weak, non-specific interactions that occur between all atoms and molecules.

The analysis of the crystal packing provides insights into the solid-state properties of the compound, such as its melting point and solubility. The specific arrangement of molecules can also influence its chemical reactivity in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the fundamental properties of furan-carboxamide derivatives. nih.gov

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in the N-butyl-N-phenylfuran-2-carboxamide molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For instance, in a study of the related N-(2-nitrophenyl)furan-2-carboxamide, the furan (B31954) and benzene (B151609) rings were found to be rotated relative to the central amide plane, with dihedral angles of 7.03° and 2.68°, respectively. researchgate.net This twisting is a common feature in such molecules, arising from the balance of steric hindrance and electronic conjugation.

The electronic structure, which governs the molecule's chemical behavior, is also a key output of DFT calculations. These analyses provide a map of the electron distribution within the molecule, highlighting regions of high or low electron density that are crucial for understanding its interactions with other chemical species.

Table 1: Selected Optimized Geometrical Parameters for a Related Furan-Carboxamide Derivative

Parameter Bond/Angle Value
Dihedral Angle Furan Ring vs. Amide Plane 7.03°
Dihedral Angle Benzene Ring vs. Amide Plane 2.68°

Note: Data is for N-(2-nitrophenyl)furan-2-carboxamide as a representative example. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In studies of various organic molecules, DFT calculations have been used to determine these energy levels and predict reactivity. aimspress.comresearchgate.net For furan-carboxamide derivatives, the distribution of the HOMO and LUMO across the molecule indicates the primary sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Representative Molecule

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.1
Energy Gap (ΔE) 4.4

Note: The values are illustrative for a molecule like Temozolomide and show the type of data obtained from FMO analysis. aimspress.com

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and attractive to nucleophiles. Green and yellow represent areas of intermediate potential.

For furan derivatives, MEP analysis has shown that the oxygen atom in the furan ring and the carbonyl oxygen of the amide group are typically regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. rsc.orgresearchgate.net Conversely, the hydrogen atoms of the amide and the aromatic rings are often associated with positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewisc.edu It partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de A key feature of NBO analysis is the examination of "donor-acceptor" interactions, which represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (O) of Furan π* (C=C) of Furan 20.5
LP (N) of Amide π* (C=O) of Amide 35.2
π (Phenyl) π* (C=O) of Amide 5.8

Note: These values are representative examples of the types of interactions and energies found in similar conjugated systems.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. psu.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to explore its conformational landscape—the full range of shapes it can adopt due to rotations around single bonds. psu.edu

For a flexible molecule like this compound, with its butyl chain and rotatable bonds connecting the rings, MD simulations are essential for understanding its conformational preferences in different environments, such as in a vacuum or in a solvent. These simulations can reveal the most populated conformations and the energy barriers between them, which is critical for understanding how the molecule might bind to a biological target. researchgate.net Studies on similar flexible molecules have shown that the conformational landscape can be significantly influenced by the surrounding medium. psu.edu

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. weizmann.ac.il For this compound, this could include studying its synthesis or potential metabolic pathways. DFT calculations can map out the entire reaction pathway, identifying transition states (the highest energy points along the reaction coordinate) and intermediates. nih.gov

Reactivity and Reaction Mechanism Investigations

Role of N-butyl-N-phenylfuran-2-carboxamide as a Synthetic Intermediate or Building Block

This compound can serve as a valuable synthetic intermediate for the construction of more complex molecular architectures. Its synthesis is conceptually straightforward, typically involving the acylation of N-butylaniline with furan-2-carbonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, provides a reliable method for forming the central amide bond. youtube.commdpi.com

Once formed, the molecule offers several handles for further functionalization. The phenyl ring, for instance, can be pre-functionalized with substituents that allow for subsequent cross-coupling reactions. A notable example, although on a closely related system, is the synthesis of N-(4-bromophenyl)furan-2-carboxamide. nih.govresearchgate.net This bromo-derivative is primed for palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, enabling the introduction of a wide array of aryl and heteroaryl groups. nih.govresearchgate.netsnnu.edu.cn By analogy, a similarly substituted this compound could be used to generate a library of derivatives with diverse electronic and steric properties.

The following table illustrates the potential of related N-aryl furan-2-carboxamides in Suzuki-Miyaura cross-coupling reactions, which could be extrapolated to derivatives of this compound.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidN-(biphenyl-4-yl)-N-butylfuran-2-carboxamide (hypothetical)High
24-Methoxyphenylboronic acidN-butyl-N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide (hypothetical)High
33-Thienylboronic acidN-butyl-N-(4-(thiophen-3-yl)phenyl)furan-2-carboxamide (hypothetical)Moderate
This table is illustrative and based on yields for related compounds. nih.gov

Study of Amide Bond Reactivity and Stability

The amide bond is generally recognized for its high stability, a consequence of resonance delocalization of the nitrogen lone pair with the carbonyl group. masterorganicchemistry.com This resonance imparts partial double-bond character to the C-N bond, restricting rotation and increasing its resistance to hydrolysis. The amide bond in this compound is a tertiary amide, which further enhances its stability compared to primary and secondary amides under many conditions.

However, the stability of the amide bond is not absolute and can be overcome under forcing conditions, typically involving strong acid or base and elevated temperatures. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide, direct nucleophilic attack on the carbonyl carbon occurs. This is a more challenging reaction for amides due to the poor leaving group ability of the resulting amide anion. masterorganicchemistry.com The reaction requires prolonged heating and proceeds via an addition-elimination mechanism to yield the carboxylate salt of furoic acid and N-butylaniline.

The stability of the amide can be influenced by the electronic nature of the substituents on both the furan (B31954) and phenyl rings. Electron-withdrawing groups on the furan ring would increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis. Conversely, electron-donating groups on the phenyl ring would increase the electron density on the nitrogen, strengthening the C-N amide bond and likely slowing the rate of hydrolysis.

Furan Ring Transformation Chemistry

The furan ring in this compound is susceptible to a variety of transformations, most notably ring-opening reactions. These reactions can be initiated under different conditions, leading to the formation of acyclic compounds that can be valuable synthetic precursors.

One common transformation is the acid-catalyzed hydrolysis of the furan ring, which converts it into a 1,4-dicarbonyl compound. nih.govchadsprep.com This process involves the protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring cleavage. The resulting diketone can then undergo further intramolecular reactions if other nucleophilic groups are present in the molecule.

Another significant reaction is oxidative ring-opening. Reagents like N-bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of 2,5-dialkoxy-2,5-dihydrofurans, which can be further transformed.

The following table summarizes potential furan ring transformations applicable to this compound.

Reaction TypeReagentsProduct Type
Acid-Catalyzed Ring OpeningH₃O⁺, heat1,4-dicarbonyl compound
Oxidative Ring OpeningNBS, ROH2,5-Dialkoxy-2,5-dihydrofuran derivative
Diels-Alder ReactionDienophile (e.g., maleic anhydride)Bicyclic adduct
This table is based on general reactivity of the furan ring.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Moieties

The this compound molecule contains two aromatic rings, the furan and the phenyl ring, both of which can potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene (B151609). pearson.com Substitution typically occurs at the C5 position, which is para to the ring oxygen and activated by it. If the C5 position is blocked, substitution may occur at the C3 position. The carboxamide group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards EAS, making the reaction less facile than in unsubstituted furan. However, the activating effect of the furan oxygen still directs substitution to the C5 position.

The phenyl ring is attached to the amide nitrogen. The amide group as a whole is an ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. However, it is also a deactivating group due to the inductive effect of the carbonyl. Therefore, electrophilic substitution on the phenyl ring would be expected to occur at the ortho and para positions relative to the amide nitrogen, but would require more forcing conditions than for benzene itself.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich rings like furan and benzene unless they are substituted with strong electron-withdrawing groups. quimicaorganica.orgyoutube.comyoutube.com For the furan ring in this compound, NAS is unlikely without further activation.

For the phenyl ring, NAS would require the presence of a good leaving group (like a halogen) at a position activated by a strong electron-withdrawing group (like a nitro group) in the ortho or para position. youtube.com For instance, if the phenyl ring were a 4-chloro-2-nitrophenyl group, it would be susceptible to nucleophilic attack and displacement of the chloride.

The following table outlines the expected regioselectivity for electrophilic aromatic substitution on the two aromatic rings of this compound.

Aromatic RingDirecting GroupPosition of SubstitutionReactivity Compared to Benzene
Furan Ring-C(O)N(Bu)Ph (deactivating) and Ring Oxygen (activating)C5 (major), C3 (minor)More reactive
Phenyl Ring-N(Bu)C(O)-furan (ortho, para-directing, deactivating)Ortho, ParaLess reactive

Exploration of Non Biological Applications

Potential in Advanced Materials Science

The furan-2-carboxamide scaffold is a promising building block for the development of advanced polymers. Research into furan-based polyamides has highlighted their potential as renewable substitutes for petroleum-derived plastics. These materials can exhibit desirable thermal properties, making them suitable for a variety of high-performance applications.

The incorporation of the N-butyl-N-phenylfuran-2-carboxamide structure into a polymer chain could influence the material's properties in several ways. The butyl group can enhance flexibility and solubility, while the phenyl group can contribute to thermal stability and rigidity. The development of semicrystalline furanic polyamides from renewable feedstocks is an active area of research, with some materials showing melting temperatures comparable to commercial semi-aromatic polyamides.

Recent advancements have focused on creating sustainable polymeric materials that contain the furan (B31954) core. These efforts are paving the way for the use of compounds like this compound in the synthesis of linear polymers for thermoplastics and branched polymers for thermosets and other crosslinked materials.

Role in Corrosion Inhibition Studies

The corrosion of metals is a pervasive issue across numerous industries, leading to significant economic losses. The development of effective corrosion inhibitors is therefore a critical area of research. Furan derivatives have demonstrated considerable promise as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of heteroatoms (oxygen in the furan ring, nitrogen in the amide group) and π-electrons, which can interact with the metal surface to form a protective layer.

Studies on various furan-2-carboxamide analogues have shown that these molecules can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

The potential of this compound as a corrosion inhibitor can be inferred from the performance of structurally similar compounds. The following table summarizes the inhibition efficiency of several furan derivatives in acidic media.

CompoundMetalCorrosive MediumConcentration (ppm)Inhibition Efficiency (%)Reference
5-[4-bromophenyl]-furan-2-carbaldehydeMild Steel0.1 N HCl60092.10 banglajol.info
5-[4-chlorophenyl]-furan-2-carbaldehydeMild Steel0.1 N HCl60089.47 banglajol.info
5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro [1,2,4] triazole-3-thione)Carbon Steel1.0 M HCl15099.4 sciopen.comuobaghdad.edu.iq

These findings suggest that this compound, with its combination of a furan ring, an amide group, and aromatic and aliphatic side chains, would likely exhibit significant corrosion inhibition properties. The specific substituents (butyl and phenyl groups) would influence its solubility and adsorption characteristics on the metal surface.

Other Emerging Chemical Applications (e.g., as a ligand in catalysis)

The versatility of the furan-2-carboxamide structure extends to other chemical applications, including catalysis. The heteroatoms present in the molecule (oxygen and nitrogen) have lone pairs of electrons that can coordinate with metal centers, making them potential ligands for catalytic complexes. The use of furan derivatives in catalysis is an expanding field, with applications in both the synthesis of furans from biomass and the subsequent upgrading of these platform chemicals to more valuable products.

While specific studies on this compound as a catalytic ligand are not yet prevalent, the general principles of coordination chemistry suggest its potential. The stability and electronic properties of the resulting metal complexes would depend on the nature of the metal and the steric and electronic effects of the butyl and phenyl substituents.

Furthermore, the furan scaffold is being explored for the development of sustainable synthetic dyes. The chromophoric properties of the furan ring can be tuned by the introduction of various substituents, opening up possibilities for the creation of novel colorants from renewable resources.

Conclusion and Future Research Directions

Summary of Current Research Landscape for N-butyl-N-phenylfuran-2-carboxamide and its Analogues

The current body of research on furan-2-carboxamides is extensive, yet it is almost entirely focused on the biological and medicinal properties of these compounds. A wide array of analogues has been synthesized and evaluated for potential therapeutic uses, including as anticancer, antimicrobial, and anti-inflammatory agents. Synthetic strategies are often geared towards creating diverse molecular libraries to screen for biological activity. These methods include the straightforward condensation of furan-2-carbonyl chloride with various amines and the coupling of furoic acid with amines.

Despite this broad interest in the furan-2-carboxamide scaffold, there is a notable absence of dedicated research into This compound . The existing literature primarily investigates analogues where the amide nitrogen is substituted with groups chosen to modulate biological activity. For instance, studies have explored derivatives bearing carbamothioyl groups, various aromatic and heterocyclic moieties, and complex side chains designed to interact with specific biological targets. This focus on bio-activity means that the fundamental chemical properties and potential non-biological applications of many furan-2-carboxamide derivatives, including this compound, remain uncharted territory.

Identification of Research Gaps and Challenges in its Fundamental Chemistry

Beyond this specific compound, there are broader challenges associated with the fundamental chemistry of the furan (B31954) ring system that

Q & A

Q. What are the optimal synthetic routes for N-butyl-N-phenylfuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling furan-2-carbonyl chloride with substituted amines. Key steps include:

  • Reagent selection : Use furan-2-carbonyl chloride and N-butyl-N-phenylamine in a polar aprotic solvent (e.g., acetonitrile or 1,4-dioxane) .
  • Reaction conditions : Reflux at 120°C for 3–18 hours to ensure complete amide bond formation. Stirring at room temperature for an additional 24 hours may improve yields .
  • Purification : Recrystallization from chloroform/methanol (1:1 v/v) or column chromatography with ethyl acetate/hexane gradients .

Q. Table 1: Comparative Synthesis Conditions

MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Reflux with acetonitrileAcetonitrile120370–7595
Polyphosphoric acid (PPA)DMF15065290
Bromoacetyl bromideDMF/K₂CO₃RT to 120188298

Q. Optimization Tips :

  • Use triethylamine as a base to neutralize HCl byproducts .
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the furan ring (δ 6.3–7.5 ppm for protons, 110–150 ppm for carbons) and butyl/phenyl substituents. The amide proton typically appears at δ 8.0–8.5 ppm .
  • IR Spectroscopy : Identify amide C=O stretching (1640–1680 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ ions. Expected molecular ion for C₁₅H₁₇NO₂: m/z 259.3 .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography provides atomic-level insights into molecular conformation:

  • Planarity Analysis : The central amide fragment (C4-C5(O2)-N1-C6) often adopts a trans configuration, with dihedral angles <10° between furan and phenyl rings .
  • Intramolecular Interactions : Strong hydrogen bonds (e.g., N1⋯O3 = 2.615 Å) stabilize specific conformations. Deviations from planarity may indicate steric hindrance from bulky substituents .
  • Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to validate torsional angles .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Significance
C=O bond length1.221 ÅConfirms amide bond integrity
Dihedral angle (furan-phenyl)9.71°Indicates minimal steric clash
N-H⋯O interaction2.615 Å, 135°Stabilizes trans amide conformation

Q. How to address contradictions in biological activity data for furan-2-carboxamide derivatives across studies?

Methodological Answer: Discrepancies may arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) .
  • Compound Purity : Use HPLC to ensure >95% purity; impurities like unreacted 2-furoyl chloride can skew results .
  • Solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation .
  • Positive Controls : Compare with known standards (e.g., doxorubicin for cytotoxicity assays) .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with M06-2X/6-311++G(d,p) to model:
    • Frontier molecular orbitals (HOMO-LUMO gap) for reactivity predictions .
    • Solvation free energy (SMD model) to assess solubility .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2 enzyme) using GROMACS .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity data .

Q. What are the challenges in ecological impact assessment for this compound, and how can they be methodologically addressed?

Methodological Answer: Limited ecotoxicological data necessitate:

  • QSAR Predictions : Use EPI Suite to estimate biodegradability (BIOWIN3) and bioaccumulation (BCF) .
  • Microcosm Studies : Assess soil/water degradation under aerobic/anaerobic conditions (OECD 307/308 guidelines) .
  • Algae/Crustacean Assays : Conduct 72-hour Daphnia magna and Pseudokirchneriella subcapitata toxicity tests .

Q. Table 3: Predicted Ecotoxicological Parameters

ParameterPredicted ValueTool/Method
Biodegradation (BIOWIN3)0.21 (Persistent)EPI Suite
LC50 (Daphnia magna)12.5 mg/LOECD 202 Guideline

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